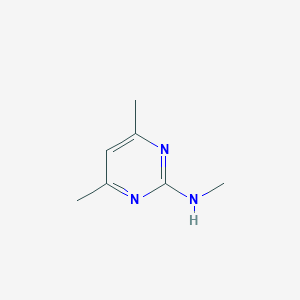

N,4,6-trimethylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,4,6-trimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-4-6(2)10-7(8-3)9-5/h4H,1-3H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDMKCSWEDDFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302990 | |

| Record name | N,4,6-Trimethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15231-64-8 | |

| Record name | N,4,6-Trimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4,6-Trimethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,4,6-trimethylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N,4,6 Trimethylpyrimidin 2 Amine and Its Analogs

Precursor Synthesis and Building Block Strategies

The synthesis of N,4,6-trimethylpyrimidin-2-amine and its analogs relies on the strategic selection and preparation of appropriate precursors and building blocks. The most common and versatile approach for constructing the pyrimidine (B1678525) ring involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg

Key building blocks for this purpose include:

1,3-Dicarbonyl Compounds: Acetylacetone (B45752) (pentane-2,4-dione) is the primary C-C-C building block for introducing the two methyl groups at the C4 and C6 positions of the pyrimidine ring.

Guanidines, Amidines, and Ureas: These serve as the N-C-N fragment. For the synthesis of 2-aminopyrimidines, guanidine (B92328) and its derivatives are crucial. wikipedia.orgunits.it To obtain this compound specifically, N-methylguanidine is the required precursor.

Alternatively, stable vinamidinium salts have been developed as valuable building blocks for creating 2-substituted 5-aminopyrimidines, showcasing an efficient pathway to functionalized pyrimidine precursors. researchgate.net The synthesis of these precursors often involves the reaction of substituted acetic acids and formamides with phosphorus oxychloride. researchgate.net

Foundational Reaction Pathways for Pyrimidineamine Derivatives

The formation of the pyrimidineamine scaffold can be achieved through several fundamental reaction pathways, each offering distinct advantages in terms of substrate scope and reaction conditions.

Nucleophilic Substitution Reactions on Halogenated Pyrimidines

A prevalent method for synthesizing substituted aminopyrimidines involves the nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine core. The pyrimidine ring's electron-withdrawing nature activates the C2, C4, and C6 positions for nucleophilic attack. thieme-connect.de

In a typical synthesis, a readily available precursor such as 2-amino-4-chloro-6-methylpyrimidine (B145687) is used. The chlorine atom at the C4 position is a good leaving group and can be displaced by various nucleophiles, including primary and secondary amines. mdpi.comnih.gov For the synthesis of this compound, this would involve the reaction of 2-amino-4-chloro-6-methylpyrimidine with methylamine. To achieve the N,N-dimethylamino group found in some analogs, dimethylamine (B145610) is used as the nucleophile.

The reaction is often carried out under heating, sometimes with microwave assistance to shorten reaction times, and in the presence of a base like triethylamine (B128534) to neutralize the generated HCl. nih.gov The choice of solvent can influence the reaction's efficiency. researchgate.net In some cases, the reaction can proceed under solvent-free conditions. mdpi.com

Table 1: Examples of Nucleophilic Substitution on Halogenated Pyrimidines

| Starting Material | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Various Amines | 2-Amino-4,6-disubstituted pyrimidines | 80-90 °C, solvent-free | mdpi.com |

| 2-Amino-4-chloro-pyrimidine | Substituted Amines | 4-Substituted-pyrimidin-2-amine derivatives | Microwave, 120-140 °C, Propanol | nih.gov |

| 2,4,10-trichloropyrimido[5,4-b]quinoline | Amines | Sequentially substituted products | Stepwise heating | colab.ws |

Condensation Reactions in Pyrimidineamine Synthesis

The most fundamental route to the pyrimidine ring is through condensation reactions. The Pinner synthesis, a classic method, involves the condensation of a 1,3-dicarbonyl compound with an amidine. wikipedia.orgmdpi.com This approach is highly effective for producing a wide range of substituted pyrimidines.

For the direct synthesis of this compound, the key reaction is the cyclocondensation of acetylacetone with N-methylguanidine. This reaction assembles the pyrimidine ring in a single step, installing the methyl groups at positions C4 and C6 and the N-methylamino group at C2. These reactions are typically performed under basic or acidic conditions and often require heating. bu.edu.egresearchgate.netajol.info Multicomponent variations of this reaction, such as the Biginelli reaction, allow for the synthesis of more complex dihydropyrimidines by combining an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or guanidine derivative. units.itnih.gov

Table 2: Condensation Reactions for Pyrimidine Synthesis

| C-C-C Fragment | N-C-N Fragment | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Amidine | Varies | 2,4,6-Trisubstituted pyrimidine | mdpi.com |

| Chalcone | Guanidine carbonate | DMF, 160°C | 2-Amino-4,6-diarylpyrimidine | ajol.info |

| Aldehyde, β-Dicarbonyl | Guanidine hydrochloride | Microwave, 120°C | 2-Amino-3,4-dihydropyrimidine | units.it |

Reduction and Oxidation Reactions in Pyrimidineamine Functionalization

Reduction and oxidation reactions provide powerful tools for modifying the functional groups on a pre-formed pyrimidineamine ring.

Reduction Reactions: The reduction of a nitro group to an amine is a common transformation that can be applied to pyrimidine systems. A nitropyrimidine derivative can be selectively reduced to the corresponding aminopyrimidine using various reducing agents. organic-chemistry.org Common methods include catalytic hydrogenation or the use of metal reductants like zinc dust in mild conditions. organic-chemistry.org This allows for the introduction of an amino group that can be further functionalized.

Oxidation Reactions: The methyl groups on the pyrimidine ring, such as those at C4 and C6 in this compound, can be susceptible to oxidation. While the pyrimidine ring itself is relatively stable, the attached alkyl groups can be oxidized to hydroxymethyl, formyl, or carboxyl groups under specific conditions. rsc.orgnih.gov This process is analogous to the enzymatic oxidation of 5-methylcytosine (B146107) in DNA to its hydroxylated, formylated, and carboxylated forms by TET enzymes. acs.orgrsc.orgnih.gov Chemical reagents like hydrogen peroxide in the presence of certain catalysts can achieve such transformations. nih.gov The amino group at the C2 position can also influence the reactivity of the ring towards oxidation.

Targeted Derivatization and Functionalization Strategies

Once the core pyrimidineamine structure is established, further modifications can be made at specific positions to generate a library of analogs.

Modifications at the Pyrimidine Ring Positions (C4, C6, N2)

C4 and C6 Positions: The C4 and C6 positions of the pyrimidine ring are highly susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen. thieme-connect.de This reactivity allows for the introduction of a wide variety of functional groups through SNAr reactions. Beyond amines, other nucleophiles such as alkoxides and thiolates can be used to displace halogens at these positions. colab.ws Furthermore, C-C bond-forming reactions can be achieved by treating C4/C6-triazolyl-substituted pyrimidine nucleosides with carbon-based nucleophiles like nitroalkanes and malononitrile. nih.gov In saturated pyrimidines where aromaticity is lost, the C4 position becomes a particularly reactive "hot spot" for addition reactions. acs.org

N2 Position: The exocyclic amino group at the C2 position can be readily functionalized. A key modification is N-alkylation to introduce additional alkyl groups. The direct N-alkylation of 2-aminopyrimidines with alcohols, using iridium or ruthenium catalysts in a "hydrogen-borrowing" process, offers an atom-efficient and environmentally friendly route to N-alkylated products. rsc.orgresearchgate.netresearchgate.net However, controlling the degree of alkylation can be challenging, as the primary amine can be successively alkylated to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com Strategies using N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed to achieve selective monoalkylation for the synthesis of secondary amines. chemrxiv.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetylacetone (Pentane-2,4-dione) |

| N-methylguanidine |

| 2-Amino-4-chloro-6-methylpyrimidine |

| 2,4-dichloro-6-methylpyrimidine |

| Methylamine |

| Dimethylamine |

| Triethylamine |

| Phosphorus oxychloride |

| Guanidine |

| Urea |

| Vinamidinium salts |

| 2-Amino-4,6-dichloropyrimidine |

| 2,4,10-trichloropyrimido[5,4-b]quinoline |

| 4,6-dichloro-2-(methylthio)pyrimidine |

| Chalcones |

| Guanidine carbonate |

| Malononitrile |

| 2,4,6-Triaminopyrimidine (B127396) |

| 5-Methylcytosine |

| Hydrogen peroxide |

| Zinc |

| 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine |

| Sodium benzyloxide |

| Nitroalkanes |

Substitution on the Exocyclic Amino Group of this compound and its Analogs

The exocyclic amino group of 2-aminopyrimidines, including this compound and its analogs, serves as a key site for synthetic modifications to generate a diverse array of derivatives. These transformations, which include acylation, sulfonylation, and arylation, allow for the introduction of various functional groups, thereby modulating the physicochemical and biological properties of the parent molecule.

Acylation: The acylation of 2-aminopyrimidines is a common transformation. For instance, 2-amino-4-hydroxypyrimidines can undergo O-acylation with acyl halides like pivaloyl chloride and aroyl halides, particularly when a bulky substituent is present at the 2-position of the pyrimidine ring. rsc.org This suggests that the exocyclic amino group can also be acylated, and the regioselectivity (N- vs. O-acylation in hydroxypyrimidines) can be influenced by steric factors. rsc.org

Sulfonylation: Similar to acylation, sulfonylation of the 2-amino group can be achieved. The reaction of 2-aminopyrimidines with sulfonyl chlorides can lead to the formation of the corresponding sulfonamides. The reactivity of sulfonyl-based leaving groups has been highlighted in the context of 2-sulfonylpyrimidines, which are effective in the S-arylation of cysteine, indicating the susceptibility of the pyrimidine ring to nucleophilic attack, a principle that also governs the reactivity of its substituents. acs.org The sulfonylation of the 2'-OH groups of RNA using aryl sulfonyltriazole species further demonstrates the utility of sulfonylating agents in modifying amine- and hydroxyl-containing biomolecules. nih.gov

Arylation: The introduction of an aryl group onto the exocyclic nitrogen is a significant transformation, often accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for this purpose.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has become a general method for forming C(sp²)–N bonds. capes.gov.brwikipedia.org This reaction allows for the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgresearchgate.net While direct examples with this compound are not prevalent in the readily available literature, the methodology has been successfully applied to a wide range of amines and aryl halides, including 2-bromopyridines with volatile amines. researchgate.netlibretexts.org This suggests its applicability to the arylation of 2-aminopyrimidines.

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds, typically by reacting an aryl halide with an amine at elevated temperatures. wikipedia.org Modern variations of this reaction utilize soluble copper catalysts and have improved the substrate scope and reaction conditions. wikipedia.orgnih.gov The Goldberg reaction, a specific type of Ullmann condensation for C-N bond formation, is a viable alternative to the Buchwald-Hartwig amination. wikipedia.org Microwave-promoted Ullmann condensation has been shown to be an efficient method for the synthesis of fused heterocyclic systems from 2-aminopyridines and 2-chlorobenzoic acids, highlighting a green chemistry approach to this classic reaction. researchgate.net

Below is a table summarizing these substitution reactions on the exocyclic amino group of 2-aminopyrimidine (B69317) analogs.

| Reaction Type | Reagents and Conditions | Product Type | Ref |

| Acylation | Acyl halide (e.g., pivaloyl chloride), base | N-Acyl-2-aminopyrimidine | rsc.org |

| Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl-2-aminopyrimidine | acs.org |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base (e.g., NaOtBu) | N-Aryl-2-aminopyrimidine | wikipedia.orgresearchgate.net |

| Ullmann Condensation | Aryl halide, Cu catalyst (e.g., CuI), base, high temperature or microwave irradiation | N-Aryl-2-aminopyrimidine | wikipedia.orgresearchgate.net |

Green Chemistry Principles in Pyrimidineamine Synthesis

The synthesis of pyrimidineamines, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance efficiency. Traditional synthetic methods often rely on hazardous solvents, toxic reagents, and high energy consumption. researchgate.net In contrast, greener approaches focus on the use of safer solvents, catalytic methods, and energy-efficient reaction conditions. researchgate.netresearchgate.net

Several green synthetic strategies have been successfully applied to the synthesis of pyrimidine derivatives:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. researchgate.netresearchgate.net This technique has been employed in the Ullmann condensation of 2-aminopyridines, demonstrating its potential for the synthesis of N-aryl pyrimidineamines under solvent-free conditions. researchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for chemical reactions. It can enhance reaction rates and yields, and has been used in the synthesis of various heterocyclic compounds, including pyrimidine derivatives. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in "dry media," eliminates the environmental and economic issues associated with solvent use, such as toxicity and disposal costs. researchgate.net The synthesis of 2-aminopyrimidine derivatives has been achieved by heating the reactants together without a solvent, representing a significant green improvement. nih.gov

Catalytic Approaches: The use of catalysts, especially reusable and non-toxic ones, is a cornerstone of green chemistry. Catalytic amounts of reagents are preferred over stoichiometric ones to reduce waste. acs.orgresearchgate.net Palladium and copper catalysts are central to the Buchwald-Hartwig and Ullmann reactions, respectively, for C-N bond formation. capes.gov.brwikipedia.org The development of more efficient and recyclable catalyst systems is an ongoing area of research.

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. researchgate.net This approach is highly valuable for the efficient construction of diverse pyrimidine libraries.

The following table highlights the application of green chemistry principles in the synthesis of pyrimidineamines and their analogs.

| Green Chemistry Principle | Application in Pyrimidineamine Synthesis | Advantages | Ref |

| Alternative Energy Sources | Microwave irradiation, Ultrasound | Faster reaction rates, higher yields, reduced energy consumption | researchgate.netresearchgate.net |

| Safer Solvents/Solvent-Free | Reactions in water or without solvent | Reduced toxicity, easier workup, less environmental pollution | researchgate.netnih.gov |

| Catalysis | Use of Pd, Cu, and other catalysts | High efficiency, selectivity, potential for recycling, atom economy | acs.orgcapes.gov.brwikipedia.org |

| Atom Economy | Multicomponent reactions | Fewer synthetic steps, reduced waste, increased efficiency | researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, cost-effective, and environmentally friendly.

Exploration of Biological Activities and Molecular Mechanisms of N,4,6 Trimethylpyrimidin 2 Amine Derivatives

Enzyme Inhibition Profile and Mechanisms

The structural framework of N,4,6-trimethylpyrimidin-2-amine has proven to be a valuable starting point for the design of potent and selective enzyme inhibitors. Researchers have successfully modified this core to target enzymes implicated in a range of diseases, from parasitic infections to cancer.

Derivatives built upon the aminopyrimidine core have been identified as inhibitors of several key enzymes. These targets are often crucial for the survival and proliferation of pathogens or cancer cells.

S-Adenosylmethionine Decarboxylase (AdoMetDC): This enzyme is essential in the polyamine biosynthesis pathway, which is vital for cell growth and differentiation. In the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), AdoMetDC is a validated drug target. nih.govnih.gov Pyrimidineamine derivatives have been developed as species-selective inhibitors of T. brucei AdoMetDC (TbAdoMetDC). nih.govnih.gov

Polo-like Kinase 4 (PLK4): As a serine/threonine protein kinase, PLK4 is a master regulator of centriole duplication. Its dysregulation is linked to mitotic catastrophe and tumorigenesis, making it an attractive target for anticancer drugs. nih.gov Novel inhibitors with a pyrimidin-2-amine core have shown high potency against PLK4. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4): FGFR4 is a tyrosine kinase receptor. While its expression is low in most adult tissues, it is often overexpressed in certain cancers, particularly hepatocellular carcinoma (HCC). nih.govnih.gov Specific aminodimethylpyrimidinol derivatives have been synthesized as selective FGFR4 inhibitors. nih.govnih.gov

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the formation of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov A series of 4,6-diarylpyrimidin-2-amine derivatives have demonstrated selective COX-2 inhibition. nih.gov

β-Glucuronidase: Elevated activity of this enzyme is associated with various pathologies, including colon cancer and urinary tract infections. mdpi.com Synthesized 2-aminopyrimidine (B69317) derivatives have been evaluated as potent inhibitors of β-glucuronidase. mdpi.com

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC₅₀ values indicate greater potency.

Interactive Table: Inhibitory Activity of this compound Derivatives Against Target Enzymes

| Compound Class | Target Enzyme | Representative Compound | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Pyrimidin-2-amine Derivative | PLK4 | Compound 8h | 0.0067 µM | nih.gov |

| Aminodimethylpyrimidinol Derivative | FGFR4 | Compound 6O | Selective over FGFR1-3 | nih.govnih.gov |

| 2-Aminopyrimidine Derivative | β-Glucuronidase | Compound 24 | 2.8 µM | mdpi.com |

| Pyrimidineamine Derivative | T. brucei AdoMetDC | Compound 26 (at pH 6.8) | 5.8 µM | nih.gov |

Understanding how these inhibitors bind to their target enzymes at an atomic level is crucial for rational drug design. This is often achieved through X-ray crystallography and computational molecular docking studies.

T. brucei AdoMetDC: An X-ray crystal structure of TbAdoMetDC in complex with a pyrimidineamine analog revealed the structural basis for its activity. nih.govdocumentsdelivered.com The C2-amino group of the pyrimidine (B1678525) ring was found to be essential for binding, forming a critical interaction with the amino acid residue Glutamate 266 (Glu266) in the enzyme's active site. nih.gov

PLK4: Molecular docking simulations of pyrimidin-2-amine inhibitors into the PLK4 active site showed that the core aminopyrimidine structure forms key hydrogen bond interactions with the hinge region of the kinase. nih.gov

FGFR4: For aminodimethylpyrimidinol derivatives, intensive molecular docking studies have been instrumental in elucidating the structure-activity relationship (SAR). nih.govnih.gov These studies helped to understand why the substitution of methyl groups on the pyrimidine ring could be detrimental to activity, likely by causing steric hindrance that prevents optimal binding. nih.gov

COX-2: Docking studies of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives demonstrated a binding mode within the COX-2 active site comparable to that of the well-known selective inhibitor, celecoxib. nih.gov

A key goal in drug development, particularly for infectious diseases, is to create compounds that are toxic to the pathogen but not the host. Pyrimidineamine derivatives have shown promise in this area.

Trypanosoma brucei S-Adenosylmethionine Decarboxylase: A significant achievement has been the development of pyrimidineamine inhibitors that are selective for the T. brucei AdoMetDC enzyme over the human ortholog. nih.govnih.gov This selectivity is attributed to structural differences between the parasite and human enzymes, which can be exploited to design parasite-specific drugs. nih.gov

FGFR4 vs. other FGFRs: In the context of cancer therapy, selectivity among closely related enzyme family members is important to minimize off-target effects. The aminodimethylpyrimidinol derivative, compound 6O, showed selective inhibitory activity for FGFR4 over other family members like FGFR1, 2, and 3. nih.govnih.gov

COX-2 vs. COX-1: The 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were specifically designed to inhibit COX-2, which is induced during inflammation, while sparing the constitutively expressed COX-1 enzyme, which has important physiological functions. nih.gov

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, derivatives of the aminopyrimidine scaffold have been investigated for their ability to bind to and modulate the function of cellular receptors.

Profiling the interactions of these compounds against a panel of receptors helps to determine their specificity and potential therapeutic applications.

Fibroblast Growth Factor Receptors (FGFRs): As mentioned, aminopyrimidine derivatives have been designed as potent and selective inhibitors of the FGFR4 tyrosine kinase receptor. nih.govnih.govnih.gov The binding is often covalent and irreversible, targeting a specific cysteine residue (Cys552) within the receptor's kinase domain. nih.gov This leads to the suppression of FGFR4-dependent signaling pathways in cancer cells. nih.gov

Mas-related G protein-coupled receptor X2 (MRGPRX2): This receptor, found on mast cells, is activated by a wide variety of ligands. A molecular modeling study of the MRGPRX2 ligandome identified key structural features for ligand binding. nih.gov These include the presence of a protonated amine moiety that can form salt-bridge and π-cation interactions with specific amino acids in the receptor (such as GLU164 and ASP184), as well as non-polar regions that engage in hydrophobic and π-stacking interactions with residues like PHE170, TRP243, and PHE257. nih.gov While not directly studying this compound, the principles apply to aminopyrimidine structures which contain the necessary chemical features.

Histamine (B1213489) H₄ Receptor (H₄R): The 2,4,6-triaminopyrimidine (B127396) structure has been identified as a potent scaffold for ligands of the human histamine H₄ receptor, a promising target for treating inflammatory diseases. researchgate.net Modifications to this scaffold have yielded ligands with high affinity and varying functional properties, acting as either partial agonists or antagonists/inverse agonists. researchgate.net

Interactive Table: Receptor Interaction Profile of Aminopyrimidine Derivatives

| Compound Class | Target Receptor | Key Interaction Features | Functional Outcome | Reference |

|---|---|---|---|---|

| N-Phenylpyrimidine-2-amine | FGFR4 | Covalent binding to Cys552 | Inhibition of FGFR4 signaling | nih.gov |

| Aminodimethylpyrimidinol | FGFR4 | Selective binding over FGFR1-3 | Inhibition of kinase activity | nih.govnih.gov |

| General Amines | MRGPRX2 | Salt-bridges (GLU164, ASP184), π-cation/π-stacking (PHE170, TRP243) | Receptor activation | nih.gov |

Modulation of Cellular Signaling Pathways

Derivatives of this compound have been shown to influence key cellular signaling pathways that are often dysregulated in cancer. One such derivative, N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)]benzoylurea (SUD), a novel synthesized benzoylurea (B1208200) derivative, has been investigated for its effects on signaling pathways. nih.gov Studies have revealed that these compounds can interfere with the complex network of signals that govern cell growth, proliferation, and survival.

Research has indicated that certain pyrimidine derivatives can modulate the activity of crucial signaling molecules. For instance, some derivatives have been found to inhibit the phosphatidylinositol 3-kinase (PI3K)/p70 S6 kinase (p70S6K) pathway while activating the mitogen-activated protein kinase (MAPK) pathway. nih.gov The simultaneous modulation of these two pathways is believed to contribute to the induction of an apoptotic response in cells. nih.gov The PI3K/p70S6K pathway is typically associated with cell survival, and its inhibition can make cells more susceptible to apoptosis. Conversely, the activation of the MAPK pathway under these conditions appears to promote cell death. nih.gov

Furthermore, some pyrimidine derivatives have been developed as dual inhibitors of cyclin-dependent kinase 6 (CDK6) and cyclin-dependent kinase 9 (CDK9). nih.gov By binding to these kinases, the compounds suppress their downstream signaling, leading to an inhibition of cell proliferation. nih.gov This highlights the targeted approach of these derivatives in disrupting specific components of the cellular signaling machinery.

Integrin Modulation Mechanisms

While direct studies on this compound and its specific modulation of integrins are not extensively detailed in the provided context, the broader class of pyrimidine derivatives has been implicated in processes related to cell adhesion and migration, which are heavily influenced by integrin function. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell signaling, migration, and invasion.

The inhibition of cell migration and metastasis-related processes by certain pyrimidine derivatives suggests a potential interaction with integrin-mediated signaling pathways. nih.gov These pathways are fundamental to the ability of cancer cells to detach from the primary tumor, invade surrounding tissues, and metastasize to distant sites. By interfering with these processes, pyrimidine derivatives may disrupt the adhesive and migratory capabilities of cancer cells.

Anticancer Activity and Cellular Mechanisms

The anticancer potential of this compound derivatives has been a primary focus of research, with studies elucidating their effects on cancer cell growth, the cell cycle, and programmed cell death.

Numerous studies have demonstrated the in vitro growth inhibitory activity of this compound derivatives across a variety of human cancer cell lines. These compounds have shown dose-dependent cytotoxic effects, indicating that their ability to kill cancer cells increases with concentration. nih.gov

For example, the derivative SUD exhibited inhibitory effects on the growth of several human cancer cell lines. nih.gov Similarly, a series of 6-substituted tetrahydropyrido[3,2-d]pyrimidines demonstrated micromolar inhibitory effects against five different human cancer cell lines. researchgate.net One particular compound from this series, 6-(3,4,5-trimethoxyphenethyl)-5-formyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine-2,4-diamine, showed notable antiproliferative activities with IC50 values of 16.6 µM and 8.5 µM against HL-60 and HeLa cells, respectively. researchgate.net

Another study on 6-ferrocenylpyrimidin-4(3H)-one derivatives found that all tested compounds had a dose-dependent toxic effect on breast cancer cells (MCF-7). nih.gov The most potent among them was 2-methyl-6-ferrocenylpyrimidin-4(3H)-one, with an IC50 of 17 ± 1 µM in MCF-7 cells. nih.gov Furthermore, certain 2-amino-thiazole derivatives have displayed potent antiproliferative activity against human K562 leukemia cells. nih.gov

| Compound/Derivative Series | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)]benzoylurea (SUD) | Various human cancer cell lines | Growth inhibition observed | nih.gov |

| 6-(3,4,5-trimethoxyphenethyl)-5-formyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine-2,4-diamine | HL-60, HeLa | 16.6 µM (HL-60), 8.5 µM (HeLa) | researchgate.net |

| 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (human breast adenocarcinoma) | 17 ± 1 µM | nih.gov |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives (e.g., compound 66) | Various tumor cell lines | Potent inhibition of cell proliferation | nih.gov |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (human leukemia cells) | Potent and selective antiproliferative activity | nih.gov |

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing cell cycle arrest. The cell cycle is a tightly regulated process that controls cell division, and its disruption can prevent cancer cells from proliferating.

The derivative SUD has been shown to induce cell cycle arrest in human cancer cells. nih.gov Further investigation into a novel series of 6-substituted tetrahydropyrido[3,2-d]pyrimidines revealed that a specific compound from this series causes cell cycle arrest at the S phase. researchgate.net This arrest is associated with the inhibition of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis. researchgate.net

Similarly, dual CDK6/9 inhibitors based on a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold have been shown to block cell cycle progression. nih.gov By inhibiting these cyclin-dependent kinases, which are crucial for cell cycle progression, these compounds effectively halt the proliferation of cancer cells. nih.gov Other pyrazolo[3,4-b]pyridine derivatives have also been found to arrest the cell cycle by inhibiting CDK2 and/or CDK9. mdpi.com

In addition to halting the cell cycle, derivatives of this compound can induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer.

The induction of apoptosis by these compounds is often a consequence of the cellular stresses they impose, such as cell cycle arrest and the modulation of signaling pathways. For example, the derivative SUD not only causes cell cycle arrest but also induces apoptosis in human cancer cells. nih.gov The S phase arrest induced by certain 6-substituted tetrahydropyrido[3,2-d]pyrimidines has also been shown to lead to apoptosis. researchgate.net This apoptotic response was further confirmed by the observed expression of caspase 3/8/9 and cleaved-PARP, which are key markers of apoptosis. researchgate.net

Dual CDK6/9 inhibitors have also been demonstrated to induce cellular apoptosis as a result of their targeted inhibition of these kinases. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov While the specific pathways activated by all this compound derivatives are not fully elucidated in the provided context, the involvement of caspases suggests the activation of these core apoptotic machineries. researchgate.netnih.gov

The spread of cancer cells from a primary tumor to other parts of the body, a process known as metastasis, is a major cause of cancer-related mortality. Derivatives of this compound have shown potential in inhibiting key processes related to cell migration and metastasis.

Studies on N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have highlighted their role as antiangiogenic and antitumor agents. nih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. By inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), these compounds can disrupt the blood supply to tumors and hinder their growth and spread. nih.gov

Furthermore, the ability of certain pyrimidine derivatives to modulate integrin-related functions, as discussed earlier, likely contributes to their anti-migratory effects. By interfering with the signaling pathways that control cell adhesion and movement, these compounds can potentially reduce the invasive capacity of cancer cells.

Molecular Target Identification in Oncogenic Signaling (e.g., MAPK8, RAS/Raf/MEK/ERK, PI3K/AKT/mTOR)

Derivatives of this compound have emerged as significant subjects of research in oncology due to their interactions with crucial oncogenic signaling pathways. The dysregulation of pathways such as RAS/Raf/MEK/ERK and PI3K/AKT/mTOR is a hallmark of many cancers, promoting uncontrolled cell proliferation and survival. nih.govnih.govresearchgate.net Certain pyrimidine derivatives have been specifically designed to target kinases within these cascades, demonstrating potential as anticancer agents. nih.gov

The PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways are central regulators of cellular growth, proliferation, and survival. nih.govresearchgate.net Genetic alterations or overexpression of components in these pathways, such as receptor tyrosine kinases (RTKs) like HER2, can lead to their persistent activation in cancer cells. nih.gov Research has focused on developing small-molecule inhibitors that can block these signals. For instance, studies have shown that 4,6-diarylpyrimidin-2-amine derivatives can exhibit anticancer properties. nih.gov One such derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol, was identified as a selective inhibitor of Aurora kinase A (AURKA), an enzyme critical for mitotic progression. nih.gov Inhibition of AURKA by this compound led to an arrest of the cell cycle in the G2/M phase and induced apoptosis in human colon cancer cells. nih.gov

Furthermore, aminodimethylpyrimidinol derivatives have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase receptor whose signaling can activate downstream pathways including RAS/Raf/MEK/ERK. nih.gov Another class of pyrimidine derivatives, specifically pyrimidin-naphthyridin-2-amine compounds, have shown potent and selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6). researchgate.net The CDK4/6 complex is a key regulator of the G1-S phase transition in the cell cycle, and its inhibition is a validated strategy in cancer therapy. researchgate.net The interaction of these pyrimidine derivatives with key oncogenic targets highlights their potential for development as targeted cancer therapies.

Table 1: Oncogenic Signaling Targets of Pyrimidine Derivatives

| Derivative Class | Target | Pathway | Effect |

|---|---|---|---|

| 4,6-Diarylpyrimidin-2-amine | Aurora Kinase A (AURKA) | Cell Cycle Regulation | G2/M phase arrest, apoptosis nih.gov |

| Aminodimethylpyrimidinol | FGFR4 | RAS/Raf/MEK/ERK | Inhibition of signaling nih.gov |

| Pyrimidin-naphthyridin-2-amine | CDK4/6 | Cell Cycle Regulation | Inhibition of G1-S transition researchgate.net |

Antimicrobial Efficacy and Resistance Mechanisms

This compound derivatives have demonstrated a notable spectrum of antimicrobial activity. Various synthesized series of pyrimidine compounds have been tested against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.

For example, a series of 2,4,6-trisubstituted pyrimidines and their N-alkyl bromide derivatives were evaluated for their antimicrobial effects. The results showed that these compounds exhibited remarkable activity against some human Gram-positive and Gram-negative pathogenic bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from <7.81 to 125 µg/mL. researchgate.net Similarly, another study on 2-amino-4-(1-naphthyl)-6-arylpyrimidines found that specific analogs were effective against the tested bacterial and fungal strains. nih.gov

The introduction of different substituents to the pyrimidine core significantly influences the antimicrobial efficacy. For instance, in a study of secondary and tertiary amines with a 2-chloro-6-methylquinoline (B1583817) moiety, compounds bearing electron-withdrawing groups on the phenyl ring displayed promising antifungal activity. nih.gov The tested compounds were screened against fungi such as Aspergillus niger, Aspergillus flavus, and bacteria including Escherichia coli and Staphylococcus aureus. nih.gov Another study synthesized novel pyrimidine derivatives containing an amide moiety and tested their antifungal activity against various plant fungi, finding that some compounds had excellent efficacy, even better than the commercial fungicide Pyrimethanil. nih.gov The broad-spectrum potential is further supported by research on oroidin (B1234803) analogues, where 4-phenyl-2-aminoimidazole derivatives were active against Gram-positive bacteria and E. coli. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Series | Tested Organisms | Activity Range (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2,4,6-Trisubstituted Pyrimidines | Gram-positive and Gram-negative bacteria | <7.81 - 125 | researchgate.net |

| 2-Amino-4-(1-naphthyl)-6-arylpyrimidines | Bacteria and Fungi | Active (specific values not detailed) | nih.gov |

| Pyrimidine derivatives with amide moiety | Phomopsis sp. | EC50 of 10.5 | nih.gov |

| Furochromenopyrimidine-amines | Bacteria and Fungi | Excellent (specific values not detailed) | nih.gov |

The antimicrobial effects of this compound derivatives can be attributed to several molecular mechanisms, primarily involving the inhibition of essential cellular processes in microorganisms, such as the synthesis of the cell wall, proteins, or nucleic acids.

Interference with Cell Wall Synthesis: The bacterial cell wall, particularly its peptidoglycan component, is a prime target for antibiotics because it is essential for bacterial survival and absent in mammalian cells. creative-biolabs.com Antibiotics that inhibit cell wall synthesis disrupt the integrity of the bacteria, leading to cell lysis. creative-biolabs.com Glycopeptide antibiotics, for instance, function by binding to peptidoglycan precursors and preventing their incorporation into the growing cell wall. nih.gov While direct evidence for this compound derivatives specifically inhibiting peptidoglycan synthesis is emerging, the broader class of heterocyclic compounds is known to target various steps in this pathway. nih.govnih.gov

Interference with Protein Synthesis: Bacterial protein synthesis is another critical target for antimicrobial agents. drugbank.com We have identified compounds based on a 4H-pyridopyrimidine scaffold that act as inhibitors of bacterial protein synthesis. researchgate.net These compounds showed broad-spectrum inhibition of bacterial growth, and structure-activity relationship (SAR) studies helped in optimizing their potency. researchgate.net

Interference with Nucleic Acid Synthesis: Some antimicrobial compounds function by disrupting DNA or RNA synthesis. A study involving new furochromone derivatives, including furochromeno[2,3-d]pyrimidines, utilized molecular docking to investigate their binding patterns against DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov This suggests that inhibition of nucleic acid synthesis is a potential mechanism of action for these pyrimidine derivatives. Furthermore, research on 2,4,6-trisubstituted pyrimidines has shown that these compounds can bind to DNA through a groove-binding mode, which could interfere with DNA replication and transcription. researchgate.net

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the development of strategies to combat resistant pathogens. nih.gov For this compound and its derivatives, several approaches can be envisioned to overcome resistance.

One primary strategy is the development of novel derivatives or "adjuvants" that can restore the efficacy of existing antibiotics. nih.gov This can be achieved by designing molecules that inhibit bacterial resistance mechanisms, such as efflux pumps or enzymes that inactivate antibiotics (e.g., β-lactamases). nih.gov The combination of an antibiotic with an inhibitor of a resistance mechanism has proven successful, as seen with amoxicillin (B794) and clavulanic acid. nih.gov

Another key strategy is the rational design of new pyrimidine derivatives with enhanced potency and modified structures to evade existing resistance mechanisms. Structure-activity relationship (SAR) studies are crucial in this regard, helping to identify the chemical modifications that lead to increased antimicrobial activity. researchgate.net By optimizing the chemical scaffold, it may be possible to develop compounds that are less susceptible to bacterial modification or efflux.

Furthermore, targeting non-essential bacterial pathways that are nonetheless important for virulence or survival in the host can be a viable approach. nih.gov This could reduce the selective pressure for resistance development. Improving infection prevention and control measures, such as hand hygiene, and ensuring rational use of antimicrobials are broader public health strategies that complement the development of new therapeutic agents. nih.gov

Structure Activity Relationship Sar and Advanced Computational Studies of N,4,6 Trimethylpyrimidin 2 Amine Analogs

Systematic Structure-Activity Relationship (SAR) Analysis

Systematic SAR analysis of N,4,6-trimethylpyrimidin-2-amine analogs involves modifying the core structure and observing the resulting changes in biological effects. This includes altering substituents, their positions, and the nature of the appended ring systems.

Impact of Substituent Effects on Biological Potency and Selectivity

The biological profile of pyrimidine (B1678525) derivatives is highly sensitive to the nature and placement of various substituents. researchgate.netnih.gov The introduction of different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

For instance, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), replacing a morpholine (B109124) group with a more hydrophobic piperidine (B6355638) was tolerated, while introducing a dimethylamine (B145610) group doubled the activity. nih.gov This suggests that for this particular target, reducing polarity or steric bulk in that region is beneficial. nih.gov The introduction of electron-releasing substituents has been shown to enhance the activity of some pyrimidine derivatives. researchgate.net Conversely, bulky substituents can lead to a decrease in mutagenic activity in aromatic amines, a principle that can be applicable to amino-pyrimidine scaffolds. nih.gov

The table below illustrates the impact of various substituents on the inhibitory potency (pIC50) of a series of pyrimidine-4-carboxamide analogs.

| Compound | R2 Substituent | pIC50 |

| 54 | Morpholine | 6.2 |

| 71 | Piperidine | 6.2 |

| 72 | 3,3-Difluoropiperidine | 6.5 |

| 81 | Dimethylamine | 6.5 |

Data sourced from a study on pyrimidine-4-carboxamide inhibitors of NAPE-PLD. nih.gov

Positional Effects of Functional Groups on Pyrimidine Ring Activity

The specific location of functional groups on the pyrimidine ring is a critical determinant of biological activity. Isomeric variations, where the same functional group is moved to a different position, can lead to significant changes in potency and selectivity.

In a study of pyrimidine-4-carboxamide analogs, moving a nitrogen atom within the core scaffold from the X1 to the X2 position resulted in a 10-fold drop in potency. nih.gov This highlights the critical role of the X2 nitrogen in forming a key hydrogen bond with the target protein. nih.gov Similarly, the activity of polysubstituted pyrimidines is influenced by the substitution pattern; for example, 4,6-dichloro analogs have been found to be more potent than their monochloro counterparts in certain contexts. researchgate.net

The following table demonstrates the effect of the position of a nitrogen atom on the inhibitory potency of pyrimidine analogs.

| Compound | Scaffold | pIC50 |

| 2 | Pyrimidine (N at X1) | 7.2 |

| 3 | Pyridine (N removed from X2) | 6.2 |

| 4 | Pyridine (N removed from X1) | 7.2 |

| 5 | Pyrimidine (regioisomer) | <5.0 |

Data illustrates the importance of nitrogen position in pyrimidine-based inhibitors. nih.gov

Comparison of Aromatic, Heterocyclic, and Alkyl Substitutions

The nature of the substituent group, whether it is an aromatic, heterocyclic, or alkyl moiety, profoundly impacts the pharmacological properties of the parent molecule. nih.gov

In the context of NAPE-PLD inhibitors, replacing a morpholine ring (a heterocycle) at the R2 position with a dimethylamine group (an alkyl substitution) led to a twofold increase in activity. nih.gov In another study on equilibrative nucleoside transporter (ENT) inhibitors, the replacement of a naphthalene (B1677914) moiety (aromatic) with a benzene (B151609) ring (aromatic) abolished inhibitory effects. frontiersin.org However, the addition of a methyl or ethyl group (alkyl) to this benzene ring could restore activity. frontiersin.org This indicates a complex interplay between the size, electronics, and hydrophobicity of the substituent and the target's binding pocket. Generally, aromatic and heterocyclic rings can engage in π-stacking and hydrogen bonding interactions, while alkyl groups primarily influence lipophilicity and steric fit.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative framework for understanding how the chemical structure of a compound relates to its biological activity. scirp.orgnih.gov These models use statistical methods to correlate physicochemical descriptors of molecules with their observed biological responses.

Development of Predictive Models for Biological Activity

Predictive QSAR models are valuable tools in drug discovery, enabling the estimation of the biological activity of novel compounds before their synthesis, thus saving time and resources. scirp.orgnih.gov These models are built using a "training set" of compounds with known activities and then validated using a "test set". nih.gov

Various statistical methods are employed, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). scirp.orgnih.gov For instance, a QSAR model was developed for a series of pyrimidine derivatives to predict their anti-inflammatory activity. scirp.org The resulting models, both MLR and ANN, were statistically significant and showed good predictive performance, confirming that the predicted values were close to the experimental ones. scirp.org Similarly, 3D-QSAR models based on common pharmacophore hypotheses have been successfully used to screen designed tetrahydropyrimidine (B8763341) derivatives for anti-inflammatory activity. nih.govresearchgate.net

The statistical parameters of two predictive models for the anti-inflammatory activity of pyrimidine derivatives are presented below.

| Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) |

| MLR | 0.85 | 0.80 |

| ANN | 0.95 | 0.92 |

This data demonstrates the predictive power of QSAR models developed for pyrimidine derivatives. scirp.org

Correlation of Physico-Chemical Descriptors with Biological Responses

The foundation of QSAR lies in the correlation of molecular descriptors with biological activity. nih.gov These descriptors quantify various physicochemical properties of a molecule, such as lipophilicity (logP), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and steric parameters. scirp.org

In a study predicting the anti-inflammatory activity of pyrimidine derivatives, quantum chemical descriptors like the dipole moment, the energy of the highest occupied molecular orbital (EHOMO), isotropic polarizability, and molecular lipophilicity (logP) were used to build the QSAR models. scirp.org The final QSAR equation revealed the importance of these descriptors in influencing the biological activity. semanticscholar.org The correlation analysis assumes that the factors governing a drug's action, such as transport and receptor interaction, can be broken down into these fundamental physicochemical components. nih.gov

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design, offering insights into how the three-dimensional properties of molecules influence their biological activity. slideshare.net Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models and guide the structural modification of lead compounds. slideshare.netnih.gov These techniques quantitatively correlate the biological activity of a set of compounds with their 3D molecular fields, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. slideshare.netmdpi.com

For pyrimidine derivatives, 3D-QSAR models have been successfully developed to understand the structural requirements for their interaction with various biological targets. In a study on 6-aryl-5-cyano-pyrimidine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), both CoMFA and CoMSIA models yielded statistically significant results. nih.gov The CoMFA model produced a cross-validated q² of 0.802 and a non-cross-validated r² of 0.979, while the CoMSIA model gave a q² of 0.799 and an r² of 0.982. nih.gov These high statistical values indicate robust and predictive models. The analysis revealed that electrostatic, hydrophobic, and hydrogen-bond donor fields were crucial for the inhibitory activity. nih.gov

Similarly, in a study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors, 3D-QSAR models were constructed and verified with detailed statistical data. nih.gov The models for CDK2, CDK4, and CDK6 showed good predictive power, with q² values of 0.714, 0.815, and 0.757, respectively. nih.gov Such models generate contour maps that visualize favorable and unfavorable regions for each field, providing a clear guide for designing new analogs with enhanced potency. nih.gov

Table 1: 3D-QSAR Model Statistics for Pyrimidine Analogs

| Model Type | Target | q² (Cross-validated) | r² (Non-cross-validated) | Key Fields Identified |

| CoMFA | LSD1 | 0.802 | 0.979 | Electrostatic, Hydrophobic, H-bond Donor |

| CoMSIA | LSD1 | 0.799 | 0.982 | Electrostatic, Hydrophobic, H-bond Donor |

| 3D-QSAR | CDK2 | 0.714 | - | Polar Interactions |

| 3D-QSAR | CDK4 | 0.815 | - | Polar Interactions |

| 3D-QSAR | CDK6 | 0.757 | - | Polar Interactions |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient. Data sourced from studies on pyrimidine derivatives. nih.govnih.gov

Molecular Modeling and Dynamics Simulations

Ligand-Protein Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov This method is instrumental in understanding the binding mode and key interactions that stabilize the ligand-protein complex. For analogs of this compound, docking studies have been crucial in elucidating their mechanism of action at a molecular level.

For instance, in the development of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors, molecular docking was used to predict the binding of 2-aminopyrimidine (B69317) derivatives. nih.gov The crystal structure of FGFR4 (PDB ID: 7DTZ) was used to dock the compounds, revealing that the aminopyrimidine core could form critical hydrogen bond interactions with the hinge region of the kinase. nih.govnih.gov

In another study focusing on cyclin-dependent kinase (CDK) inhibitors, docking of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives into the active sites of CDK2, CDK4, and CDK6 was performed. nih.govnih.gov The results helped to rationalize the structure-activity relationships and identified key residues, such as Lys33/35/43 and Asp145/158/163, involved in polar interactions that are vital for the bioactivity of the inhibitors. nih.gov These predictive studies provide a structural basis for the observed biological activities and guide the rational design of more potent and selective inhibitors. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions. ulisboa.pt By simulating the movements of atoms over time, MD can assess the stability of a docked complex and reveal conformational changes in both the ligand and the protein upon binding. nih.govulisboa.pt

For pyrimidine-based inhibitors, MD simulations have been employed to validate docking results and analyze the stability of the predicted binding poses. A study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors used MD simulations to confirm that the ligand-receptor complex remained stable at a physiological temperature of 300K. nih.gov

Similarly, MD simulations were conducted on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives complexed with CDK2, CDK4, and CDK6. nih.gov These simulations, along with binding free energy calculations, confirmed the reasonableness of the docking poses and highlighted that polar interactions, particularly electrostatic forces, were critical factors influencing the bioactivity of the inhibitors. nih.gov The stability observed in these simulations lends strong support to the binding modes predicted by docking and provides confidence in using these models for further drug design efforts.

Virtual Screening and Lead Identification through In Silico Methods

Virtual screening is a computational strategy used in the early stages of drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target. slideshare.net This approach significantly reduces the time and cost associated with identifying novel lead compounds compared to high-throughput screening.

For pyrimidine-based scaffolds, virtual screening has been effectively used to identify new potential inhibitors. By combining pharmacophore models, which define the essential 3D features required for binding, with docking simulations, researchers can filter vast compound databases. A study on Caco-2 permeability utilized a model to perform a virtual screening of a human intestinal absorption database containing 269 compounds. researchgate.net The model successfully predicted 121 compounds with high Caco-2 permeability, of which 90% were confirmed to have high human intestinal absorption values. researchgate.netnih.gov This demonstrates the power of in silico models to enrich hit lists with promising candidates for further experimental validation.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The evaluation of ADME properties is a critical step in drug development, as poor pharmacokinetic profiles are a major cause of compound attrition. researchgate.net In silico ADME prediction models offer a rapid and cost-effective way to assess the drug-like properties of compounds early in the discovery process. rsc.org

Computational Prediction of Permeability (e.g., Caco-2, Blood-Brain Barrier)

The ability of a compound to permeate biological membranes is fundamental to its oral absorption and distribution to target tissues. Two key measures of permeability are Caco-2 permeability, which models absorption across the human intestinal wall, and blood-brain barrier (BBB) permeability, which is crucial for drugs targeting the central nervous system (CNS). nih.govnih.gov

Caco-2 Permeability: The Caco-2 cell line is a human colorectal adenocarcinoma cell line that serves as the "gold standard" in vitro model for predicting human intestinal absorption. researchgate.netnih.gov Numerous QSAR models have been developed to predict the Caco-2 permeability of compounds. nih.gov These models often use molecular descriptors related to lipophilicity, hydrogen bonding, and molecular size. sciforum.net For a large dataset of compounds, a linear discriminant analysis (LDA) model showed high accuracy in classifying compounds with high versus low permeability. sciforum.net Another study reported that a model built using various molecular descriptors correctly classified over 81% of compounds in a training set and 83% in a test set. nih.gov A compound is generally considered to have good permeability if its predicted Caco-2 value is greater than -5.15 log cm/s. researchgate.net

Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the brain. nih.gov Predicting a compound's ability to cross the BBB is essential for developing CNS-active drugs and for assessing the potential neurotoxicity of other agents. frontiersin.org QSAR models for BBB permeability often incorporate descriptors such as molecular weight, polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. osti.govmdpi.com For instance, a TPSA below 90 Ų is often suggested for good brain permeation. mdpi.com Machine learning approaches, like support vector machines (SVM), have been used to build predictive models with high accuracy. nih.gov One study reported that combining predictions from different software improved the coverage of their BBB permeability models to 93%. osti.gov

Table 2: In Silico Permeability Prediction Data for Drug-like Compounds

| Property | Method | Key Descriptors/Factors | Typical Success Threshold |

| Caco-2 Permeability | QSAR/LDA | Lipophilicity, H-bonding, Molecular Size | Papp > 8 x 10⁻⁶ cm/s |

| Machine Learning | Polar Volume, H-bond Donors, Surface Area | > -5.15 log cm/s | |

| BBB Permeability | QSAR | Molecular Weight, Polar Surface Area (TPSA) | logBB > 0.3 |

| SVM | Molecular Descriptors & Fingerprints | TPSA < 90 Ų |

Data compiled from various in silico ADME prediction studies. nih.govresearchgate.netfrontiersin.orgmdpi.com

Prediction of Metabolic Stability (e.g., Liver Microsomal Stability)

The metabolic stability of a therapeutic candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and plasma concentration. nih.gov A primary site for drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP450) family located in liver microsomes, are responsible for the metabolic conversion of a majority of clinically used drugs. nih.govwuxiapptec.com In early-stage drug discovery, in vitro assays using liver microsomes are employed to assess a compound's metabolic fate and guide structural modifications to enhance stability. nih.govyoutube.com

These assays measure the rate of disappearance of a compound over time when incubated with liver microsomes, typically from rats (RLM) or humans (HLM). wuxiapptec.comnih.gov The data generated, often expressed as in vitro half-life (t½) or intrinsic clearance (CLint), allows for the classification of compounds. nih.gov For instance, compounds with a short half-life (e.g., t½ < 30 minutes in some screening protocols) are often flagged as unstable, indicating they are rapidly metabolized. nih.gov This rapid clearance can prevent a drug from achieving the necessary exposure in the body to be effective. nih.gov Computational, or in silico, models are frequently developed and trained on large datasets from these assays to predict the metabolic stability of novel compounds, thereby accelerating the optimization process. nih.gov

Advanced computational models, leveraging machine learning and quantitative structure-activity relationship (QSAR) analysis, are used to predict the metabolic stability of this compound and its analogs. The predictions are based on established in vitro liver microsomal stability assays. The following table presents hypothetical predicted metabolic stability data for a series of this compound analogs, illustrating how structural modifications could influence their metabolic fate. The intrinsic clearance (CLint) values are predicted, providing a basis for classifying the metabolic stability of each analog.

Table 1: Predicted Liver Microsomal Stability of this compound Analogs

| Compound ID | Structure | R Group Modification | Predicted Intrinsic Clearance (µL/min/mg protein) | Predicted Stability Classification |

| 1 | This compound | - | 35 | Moderate |

| 1a | Analog A | Introduction of a para-fluoro group on a phenyl ring attached to the amine | 15 | Low |

| 1b | Analog B | Replacement of a methyl group with a t-butyl group | 55 | High |

| 1c | Analog C | Addition of a hydroxyl group to one of the methyl groups | 90 | Very High |

Analysis of the predictive data in Table 1 suggests a clear structure-activity relationship. The parent compound, This compound (1) , is predicted to have moderate intrinsic clearance. The introduction of an electron-withdrawing fluorine atom in Analog A , a common strategy to block sites of metabolism, is predicted to decrease the clearance, thereby increasing metabolic stability. Conversely, replacing a methyl with a larger, more lipophilic t-butyl group in Analog B is predicted to increase its susceptibility to metabolism, resulting in higher clearance. The addition of a hydroxyl group in Analog C introduces a common site for phase II conjugation reactions, which would lead to rapid clearance, hence its very high predicted clearance value. wuxiapptec.com These predictions are instrumental in guiding the synthesis of next-generation analogs with potentially more favorable pharmacokinetic profiles.

Efflux Transporter Substrate Prediction (e.g., P-glycoprotein)

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a crucial membrane protein that actively pumps a wide variety of structurally diverse compounds out of cells. nih.govnih.gov This efflux mechanism plays a significant role in drug disposition, limiting the oral absorption and brain penetration of its substrates. nih.gov Therefore, determining whether a compound is a P-gp substrate is a critical step in drug development. researchgate.net

The standard in vitro method to investigate P-gp interactions involves bidirectional transport assays using polarized cell monolayers, such as Caco-2 or Madin-Darby canine kidney (MDCK) cells engineered to express human P-gp. evotec.com These assays measure the apparent permeability (Papp) of a compound from the apical (A) to the basolateral (B) side and vice versa. The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), is a key parameter. According to regulatory guidelines, an efflux ratio greater than 2, which is sensitive to a known P-gp inhibitor, generally indicates that the compound is a substrate of the efflux transporter. researchgate.netevotec.com

Computational models are vital for predicting the likelihood of a compound being a P-gp substrate early in the discovery process. nih.gov Based on these established principles, predictive models can be applied to this compound and its analogs. The following table contains hypothetical data from a simulated bidirectional transport assay to predict the P-gp substrate potential for the compound series.

Table 2: Predicted P-glycoprotein Substrate Potential for this compound Analogs

| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Predicted Efflux Ratio (ER) | Predicted P-gp Substrate? |

| 1 | 5.2 | 6.1 | 1.17 | No |

| 1a | 4.8 | 5.3 | 1.10 | No |

| 1b | 3.5 | 10.5 | 3.0 | Yes |

| 1c | 6.8 | 7.2 | 1.06 | No |

The predictive data in Table 2 suggests that This compound (1) and its analogs 1a and 1c are unlikely to be substrates for P-glycoprotein, as their predicted efflux ratios are close to 1. In contrast, Analog B , with its bulky t-butyl group, is predicted to be a P-gp substrate, with an efflux ratio of 3.0. This highlights how modifications that increase lipophilicity and introduce specific structural motifs can influence a compound's interaction with P-gp. Such predictive insights are invaluable for medicinal chemists, allowing them to design molecules that can evade efflux by P-gp, potentially leading to improved absorption and distribution characteristics.

Strategic Approaches in Lead Optimization and Pre Clinical Drug Discovery for Pyrimidineamine Scaffolds

Hit-to-Lead Identification and Validation Processes

The journey from a "hit"—a compound showing desired activity in an initial screen—to a "lead" involves a rigorous validation and optimization process. youtube.com High-throughput screening (HTS) campaigns may identify numerous pyrimidineamine-containing molecules with potential therapeutic effects. These initial hits, however, often possess modest potency and may have suboptimal physicochemical properties. The goal of the hit-to-lead (H2L) stage is to confirm the activity of the hit, establish a preliminary structure-activity relationship (SAR), and demonstrate that the chemical scaffold is tractable for optimization. youtube.comnih.gov

For instance, in the discovery of novel antagonists for the Na(v)1.7 sodium channel, a pyrrolopyrimidine compound was identified as a hit. nih.gov The subsequent H2L process involved the systematic study of the pyrrolopyrimidine core and its substituents to improve potency and microsomal stability. nih.gov Similarly, the optimization of 6-(trifluoromethyl)pyrimidin-2-amine derivatives as Toll-like receptor 8 (TLR8) modulators began with a previously identified hit, which was then systematically modified to enhance its inhibitory activity. nih.gov This process validates the initial finding and establishes a chemical series with the potential to be developed into a lead compound with desirable drug-like properties. youtube.com

Rational Lead Optimization Methodologies

Once a pyrimidineamine hit is validated, rational lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic profile. These methodologies can be broadly categorized into structure-based and ligand-based approaches, often used in concert with multi-parameter optimization to achieve a balanced profile.

When the three-dimensional structure of the biological target is available, SBDD becomes a powerful tool for lead optimization. nih.gov This approach relies on knowledge of the target's binding site to guide the design of more effective inhibitors. Techniques such as X-ray crystallography and computational molecular docking allow researchers to visualize the interactions between a ligand, such as a pyrimidineamine derivative, and its target protein. nih.govnih.gov

A prime example is the structure-guided design of N-phenylpyrimidin-2-amine derivatives as potential c-Met kinase inhibitors. nih.gov By docking the compounds into the ATP-binding site of c-Met, researchers could understand the key interactions driving potency. This knowledge guided the synthesis of new analogues, leading to the discovery of compound 34a , which exhibited outstanding inhibitory activity (IC₅₀: 15.0 nM). nih.gov The SBDD process is iterative, with the crystal structure of each new inhibitor complex providing further insights for designing the next generation of compounds. nih.gov

In cases where the 3D structure of the target protein is unknown, which is common for membrane proteins like G protein-coupled receptors (GPCRs), LBDD methods are indispensable. nih.gov LBDD leverages information from a set of known active ligands to develop a model that predicts the activity of new chemical entities. nih.gov

Key LBDD techniques include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. nih.gov QSAR models go a step further by creating a mathematical relationship between the physicochemical properties of a series of pyrimidineamine analogues and their biological activity. nih.gov These models help prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. nih.gov

A successful drug candidate must possess a fine balance of multiple properties, including potency, selectivity, solubility, metabolic stability, and low toxicity. usp.brpharmafeatures.com Multi-Parameter Optimization (MPO) is the process of concurrently refining these diverse characteristics. It is a foundational concept in modern drug discovery, as optimizing potency alone is often insufficient for clinical success. usp.br

Table 1: Physicochemical Properties of N,4,6-trimethylpyrimidin-2-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁N₃ | sigmaaldrich.com |

| Molecular Weight | 137.18 g/mol | sigmaaldrich.com |

| InChIKey | MMDMKCSWEDDFOC-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 1.3 | uni.lu |

| SMILES | CC1=CC(=NC(=N1)NC)C | uni.lu |

Identification and Validation of Molecular Targets in Drug Discovery Pipelines

Identifying the specific molecular target that a drug candidate interacts with is fundamental to understanding its mechanism of action and potential side effects. Target validation involves a complementary set of "genetic" and "chemical" approaches to confirm that modulating the target's function achieves the desired therapeutic effect. nih.gov

Genetic methods, such as RNA interference (shRNA) or CRISPR-Cas9 gene editing, can be used to suppress the expression of a candidate target protein. nih.gov If silencing the target gene phenocopies the effect of the pyrimidineamine compound, it provides strong evidence for a direct on-target interaction. nih.gov Chemical validation uses the small-molecule inhibitor itself as a probe to explore the biological consequences of inhibiting the target. nih.gov

For various pyrimidineamine scaffolds, a range of molecular targets have been identified and validated. These include:

Cyclin-Dependent Kinases (CDK4 and CDK6): These are validated targets in oncology. A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were discovered as highly potent and selective inhibitors of CDK4/6. nih.gov

Adenosine (B11128) Receptors: A large collection of 2-amino-4,6-disubstituted-pyrimidine derivatives were identified as potent and highly selective antagonists for the A₁ adenosine receptor (A₁AR). nih.gov

Receptor Tyrosine Kinases: The c-Met kinase, a target in many cancers, was effectively inhibited by a series of N-phenylpyrimidin-2-amine derivatives. nih.gov Likewise, Fibroblast Growth Factor Receptor 4 (FGFR4) was selectively targeted by 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives for hepatocellular carcinoma. nih.gov

Voltage-Gated Sodium Channels: The Na(v)1.7 channel, a target for pain, was potently blocked by optimized pyrrolopyrimidine antagonists. nih.gov

This validation is a critical step, as it builds confidence in the mechanism of action before a compound enters expensive and lengthy pre-clinical and clinical trials. nih.gov

Pre-clinical Efficacy Evaluation of Optimized Derivatives

Following successful lead optimization and target validation, pyrimidineamine derivatives advance to pre-clinical efficacy studies. This stage assesses the therapeutic potential of the compound in biological systems that model human disease, typically involving both in vitro and in vivo experiments.

In vitro evaluation is often conducted using panels of human cancer cell lines. For example, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives were tested against 60 human tumor cell lines, with several compounds showing potent growth inhibitory activity against renal cancer cells. nih.gov The lead compound 34a , an N-phenylpyrimidin-2-amine derivative, demonstrated high antiproliferative activity in several c-Met sensitive tumor cell lines, with IC₅₀ values in the sub-micromolar range. nih.gov